molecular formula C11H21N3O3 B1287027 Tert-butyl 4-(methylcarbamoyl)piperazine-1-carboxylate CAS No. 652154-14-8

Tert-butyl 4-(methylcarbamoyl)piperazine-1-carboxylate

Cat. No.: B1287027
CAS No.: 652154-14-8
M. Wt: 243.3 g/mol
InChI Key: HGWZXLMLVGRVFD-UHFFFAOYSA-N
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Description

Tert-butyl 4-(methylcarbamoyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C₁₁H₂₁N₃O₃. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties. The compound features a piperazine ring substituted with a tert-butyl group and a methylcarbamoyl group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(methylcarbamoyl)piperazine-1-carboxylate typically involves the reaction of N-Boc-piperazine with methyl isocyanate. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:

    N-Boc-piperazine: is reacted with in the presence of a suitable base such as triethylamine.

  • The reaction mixture is stirred at room temperature for several hours.
  • The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems ensures consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(methylcarbamoyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or methylcarbamoyl groups are replaced by other functional groups.

    Oxidation and Reduction: The piperazine ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Hydrolysis: The compound can be hydrolyzed to yield piperazine derivatives and tert-butyl alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and strong bases such as sodium hydride.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted piperazine derivatives, while oxidation and reduction can lead to different oxidation states of the piperazine ring.

Scientific Research Applications

Tert-butyl 4-(methylcarbamoyl)piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly in the synthesis of drugs targeting the central nervous system.

    Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    1-Boc-piperazine: Similar in structure but lacks the methylcarbamoyl group.

    N-Boc-piperazine: Another related compound used in organic synthesis.

    tert-Butyl piperazine-1-carboxylate: Similar but without the methylcarbamoyl substitution.

Uniqueness

Tert-butyl 4-(methylcarbamoyl)piperazine-1-carboxylate is unique due to the presence of both the tert-butyl and methylcarbamoyl groups, which enhance its reactivity and stability. This combination of functional groups makes it a valuable intermediate in the synthesis of various bioactive molecules and pharmaceuticals.

Properties

IUPAC Name

tert-butyl 4-(methylcarbamoyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)14-7-5-13(6-8-14)9(15)12-4/h5-8H2,1-4H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGWZXLMLVGRVFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00609693
Record name tert-Butyl 4-(methylcarbamoyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

652154-14-8
Record name tert-Butyl 4-(methylcarbamoyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a cold solution (ice bath) of piperazine-1-carboxylic acid tert-butyl ester (9.0 g, 48.32 mmol) and triethylamine (9.8 g, 96.64 mmol) in dichloromethane (100 mL) was slowly added a solution of methylaminoformyl chloride (5.0 g, 53.5 mmol) in dichloromethane at 0° C. The reaction mixture was allowed to warm to room temperature and stirred overnight, and then partitioned in dichloromethane (200 mL) and water (100 mL). Organic layer was separated, dried (MgSO4), and concentrated to yield tert-butyl 4-(methylcarbamoyl)piperazine-1-carboxylate as a solid which was dissolved in dichloromethane (100 mL) and TFA (20 mL). The solution was stirred for 12 h and the volatiles were evaporated under pressure, the oily residue was dissolved in methanol and 1N hydrogen chloride solution was added. The solid formed was filtered and washed with ether, dried to give N-methylpiperazine-1-carboxamide hydrochloride, 8.12 g (93%)
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 1-Boc-4-(chlorocarbonyl)piperazine (300 mg, 1.22 mmol), pyridine (288.4 mg, 3 equiv), and methylamine (1.83 mmol, 1.5 equiv) in dichloromethane was refluxed overnight. The solution was quenched by the dropwise addition of water. The organic layer was separated, dried over anhydrous Na2SO4, and evaporated in vacuo. The residue was purified by flash chromatography to give the title compound as a solid (˜70% yield).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
288.4 mg
Type
reactant
Reaction Step One
Quantity
1.83 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
70%

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